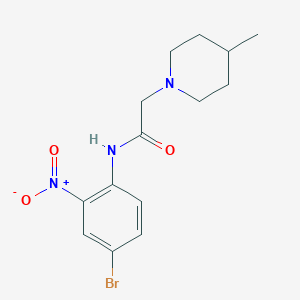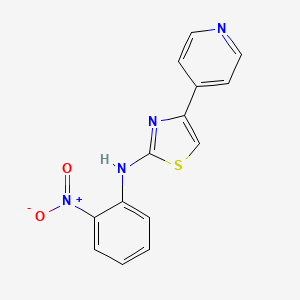![molecular formula C14H14N2O5S B4140001 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)](/img/structure/B4140001.png)
4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)
Descripción general
Descripción
4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) is not fully understood. However, it is believed that the compound interacts with biological systems through the formation of covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these biomolecules, which can ultimately lead to the observed biological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) are diverse and complex. This compound has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) for lab experiments is its broad range of biological activities. This compound can be used to study a variety of biological systems and processes, making it a versatile tool for scientific research. However, one limitation of this compound is its potential toxicity. Careful consideration should be given to the appropriate dose and exposure time for lab experiments to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are many potential future directions for research on 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)). Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound, including its interactions with specific biomolecules and pathways.
2. Exploration of the potential use of the compound in the treatment of various diseases, including neurodegenerative disorders, cancer, and infections.
3. Investigation of the toxicity and safety of the compound, including its potential effects on non-target organisms and ecosystems.
4. Development of new synthetic methods for the compound, with the goal of improving its yield and purity.
5. Exploration of the potential use of the compound as a tool for chemical biology research, including its use in proteomics and metabolomics studies.
In conclusion, 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) is a synthetic compound with a unique chemical structure and a broad range of biological activities. This compound has potential applications in scientific research, including the study of bacterial and fungal infections, cancer, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential uses in various fields of research.
Aplicaciones Científicas De Investigación
4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
oxalic acid;4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS.C2H2O4/c1-2-7-13-12-14-11(8-16-12)9-3-5-10(15)6-4-9;3-1(4)2(5)6/h2-6,8,15H,1,7H2,(H,13,14);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLRVQJTKHBXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=C(C=C2)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4139920.png)
![dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4139946.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139949.png)


![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![methyl 4-{3-[4-(dimethylamino)phenyl]-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4139979.png)
![N-(3-{[3-(benzyloxy)benzoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4139989.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4139992.png)
amine hydrochloride](/img/structure/B4139999.png)

![N-(4-ethylphenyl)-4-(3-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4140017.png)

![3-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4140029.png)